molecular formula C35H38N8O4 B607449 FIIN-4 CAS No. 2093088-81-2

FIIN-4

Katalognummer B607449
CAS-Nummer: 2093088-81-2
Molekulargewicht: 634.741
InChI-Schlüssel: NQUHMXJRVOMTBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FIIN-4 is a first-in-class covalent inhibitor of FGFR (Fibroblast Growth Factor Receptor) that inhibits metastatic breast cancer. Structurally, FIIN-4 is an regional isomer of FIIN-2 (Cat#406652). FIIN-4 effectively blocks 3D metastatic outgrowth as compared with currently available FGFR inhibitors. In vivo application of FIIN-4 potently inhibited the growth of metastatic, patient-derived breast cancer xenografts and murine-derived metastases growing within the pulmonary microenvironment. (Copied from Mol Cancer Ther. 2016 Sep; 15(9):2096-106. )

Wissenschaftliche Forschungsanwendungen

Neural Tissue Engineering

FIIN-4's application in neural tissue engineering is highlighted by its role in enhancing neurite extension. Enzymatically incorporating exogenous bioactive peptides within fibrin matrices significantly improved neurite extension in vitro and promoted axon regeneration in rats. This fibrin derivative demonstrates FIIN-4's potential in enhancing biological activity for neural repair and regeneration (Schense et al., 2000).

Epithelial Cell Restoration and Proliferation

FIIN-4's impact on epithelial cells is evident in its role in crypt cell survival, where it facilitates epithelial cell restitution and proliferation. Its expression in the intestine post-irradiation suggests a therapeutic role in protecting intestinal cells during intensive chemotherapy and radiation therapy, highlighting its significance in cellular protection and restoration (Sasaki et al., 2004).

Cardiovascular Therapeutics

The therapeutic potential of FIIN-4 in cardiovascular health is underscored by its effect on myocardial perfusion. Intracoronary administration of the Ad5FGF-4 gene showed a significant reduction in ischemic defect size, indicating its promise in therapeutic angiogenesis for cardiovascular diseases (Grines et al., 2003).

Bone Tissue Engineering

FIIN-4's utility in bone tissue engineering is emphasized through its incorporation in silk fibroin scaffolds. The unique properties of silk fibroin, combined with FIIN-4, provide a robust platform for bone tissue growth both in vitro and in vivo, showcasing its potential in skeletal repair and regeneration (Melke et al., 2016).

Vascular Homeostasis and Valve Abnormalities

The role of FIIN-4 in maintaining vascular homeostasis is evident from studies on Fibulin-4 deficient mice, where reduced expression led to aortic aneurysm formation and cardiac abnormalities. This indicates FIIN-4's critical role in vascular integrity and its potential in addressing cardiovascular anomalies (Hanada et al., 2007).

Eigenschaften

CAS-Nummer

2093088-81-2

Produktname

FIIN-4

Molekularformel

C35H38N8O4

Molekulargewicht

634.741

IUPAC-Name

N-(3-((3-(3,5-dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide

InChI

InChI=1S/C35H38N8O4/c1-5-32(44)37-27-8-6-7-24(17-27)22-43-33-25(23-42(35(43)45)29-18-30(46-3)20-31(19-29)47-4)21-36-34(39-33)38-26-9-11-28(12-10-26)41-15-13-40(2)14-16-41/h5-12,17-21H,1,13-16,22-23H2,2-4H3,(H,37,44)(H,36,38,39)

InChI-Schlüssel

NQUHMXJRVOMTBY-UHFFFAOYSA-N

SMILES

O=C1N(CC2=CC=CC(NC(C=C)=O)=C2)C3=NC(NC4=CC=C(N5CCN(C)CC5)C=C4)=NC=C3CN1C6=CC(OC)=CC(OC)=C6

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

FIIN-4;  FIIN 4;  FIIN4.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FIIN-4
Reactant of Route 2
Reactant of Route 2
FIIN-4
Reactant of Route 3
Reactant of Route 3
FIIN-4
Reactant of Route 4
Reactant of Route 4
FIIN-4
Reactant of Route 5
Reactant of Route 5
FIIN-4
Reactant of Route 6
Reactant of Route 6
FIIN-4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.